6-(4-Cyclohexylphényl)pyridazin-3-ol

Vue d'ensemble

Description

6-(4-Cyclohexylphenyl)pyridazin-3-ol is a chemical compound belonging to the pyridazine family.

Applications De Recherche Scientifique

6-(4-Cyclohexylphenyl)pyridazin-3-ol has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the synthesis of materials with specific properties.

Mécanisme D'action

Target of Action

Similar compounds, such as pyridazinone derivatives, have been shown to inhibit phosphodiesterase (pde) enzymes

Mode of Action

Related compounds have been shown to inhibit pde enzymes, leading to increased levels of cyclic adenosine monophosphate (camp) and cyclic guanosine monophosphate (cgmp) in cells . This can result in a variety of cellular effects, including vasodilation and increased cardiac output .

Biochemical Pathways

Inhibition of pde enzymes can affect multiple pathways, including those involved in smooth muscle relaxation and cardiac function .

Result of Action

Related compounds have been shown to have inotropic and vasodilator properties, suggesting that this compound may have similar effects .

Analyse Biochimique

Biochemical Properties

6-(4-Cyclohexylphenyl)pyridazin-3-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit phosphodiesterase (PDE) enzymes, particularly PDE-III . This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP), which in turn affects various cellular processes. Additionally, 6-(4-Cyclohexylphenyl)pyridazin-3-ol interacts with proteins involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties .

Cellular Effects

The effects of 6-(4-Cyclohexylphenyl)pyridazin-3-ol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to enhance the inotropic and vasodilator properties of cardiac cells by increasing cAMP levels . Furthermore, it affects gene expression related to inflammatory responses, thereby reducing inflammation in affected cells .

Molecular Mechanism

At the molecular level, 6-(4-Cyclohexylphenyl)pyridazin-3-ol exerts its effects through several mechanisms. It binds to the active site of PDE-III enzymes, inhibiting their activity and leading to increased cAMP levels . This elevation in cAMP activates protein kinase A (PKA), which then phosphorylates various target proteins, resulting in altered cellular functions. Additionally, the compound modulates gene expression by interacting with transcription factors involved in inflammatory pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(4-Cyclohexylphenyl)pyridazin-3-ol change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under extreme conditions . Long-term studies have shown that prolonged exposure to 6-(4-Cyclohexylphenyl)pyridazin-3-ol can lead to sustained anti-inflammatory effects and improved cardiac function in vitro and in vivo .

Dosage Effects in Animal Models

The effects of 6-(4-Cyclohexylphenyl)pyridazin-3-ol vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as enhanced cardiac function and reduced inflammation . At higher doses, it may cause adverse effects, including toxicity and impaired cellular function . Threshold effects have been observed, indicating that there is an optimal dosage range for therapeutic benefits without significant side effects .

Metabolic Pathways

6-(4-Cyclohexylphenyl)pyridazin-3-ol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound also affects metabolic flux by modulating the levels of key metabolites involved in energy production and inflammatory responses .

Transport and Distribution

Within cells and tissues, 6-(4-Cyclohexylphenyl)pyridazin-3-ol is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and heart, where it exerts its pharmacological effects .

Subcellular Localization

The subcellular localization of 6-(4-Cyclohexylphenyl)pyridazin-3-ol is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Post-translational modifications and targeting signals direct the compound to specific cellular compartments, ensuring its proper function and efficacy .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Cyclohexylphenyl)pyridazin-3-ol typically involves the reaction of 4-cyclohexylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyridazine ring.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .

Analyse Des Réactions Chimiques

Types of Reactions

6-(4-Cyclohexylphenyl)pyridazin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The pyridazine ring can be reduced under specific conditions.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

Oxidation: Formation of 6-(4-Cyclohexylphenyl)pyridazin-3-one.

Reduction: Formation of reduced pyridazine derivatives.

Substitution: Formation of substituted pyridazine derivatives with various functional groups.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 6-Phenylpyridazin-3-ol

- 6-(4-Methylphenyl)pyridazin-3-ol

- 6-(4-Methoxyphenyl)pyridazin-3-ol

Uniqueness

6-(4-Cyclohexylphenyl)pyridazin-3-ol is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties compared to other similar compounds.

Activité Biologique

6-(4-Cyclohexylphenyl)pyridazin-3-ol is a chemical compound that has garnered attention for its diverse biological activities. This article discusses its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant case studies and research findings.

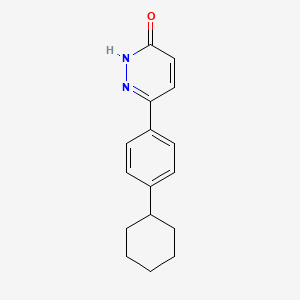

Chemical Structure

The molecular structure of 6-(4-Cyclohexylphenyl)pyridazin-3-ol can be represented as follows:

This compound features a pyridazine ring substituted with a cyclohexylphenyl group, which contributes to its unique biological properties.

6-(4-Cyclohexylphenyl)pyridazin-3-ol exhibits significant biological activity primarily as an inhibitor of phosphodiesterase III (PDE3) . PDE3 enzymes play a crucial role in regulating intracellular levels of cyclic AMP (cAMP), which is vital for various cellular processes including cardiac function and smooth muscle contraction. By inhibiting PDE3, this compound can potentially enhance cAMP signaling pathways, leading to various physiological effects such as vasodilation and increased myocardial contractility.

Antimicrobial Activity

Research indicates that 6-(4-Cyclohexylphenyl)pyridazin-3-ol possesses antimicrobial properties. A study highlighted its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess its potency against these pathogens.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Properties

In vitro studies have shown that 6-(4-Cyclohexylphenyl)pyridazin-3-ol exhibits cytotoxic effects on various cancer cell lines. The compound was tested against human cancer cell lines, revealing significant antiproliferative activity.

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 15 |

The observed cytotoxicity suggests that this compound may interfere with cancer cell growth and proliferation, warranting further investigation into its potential as an anticancer therapeutic .

Case Studies

- Antimicrobial Efficacy : In a study assessing the antimicrobial properties of various pyridazine derivatives, 6-(4-Cyclohexylphenyl)pyridazin-3-ol was noted for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The study concluded that modifications to the cyclohexyl group could enhance its efficacy .

- Cardiovascular Effects : Another investigation focused on the cardiovascular implications of PDE3 inhibition by this compound. It demonstrated that administration led to significant improvements in cardiac output in animal models, suggesting therapeutic potential for heart failure treatments.

Propriétés

IUPAC Name |

3-(4-cyclohexylphenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c19-16-11-10-15(17-18-16)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h6-12H,1-5H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJSGFHMXYLMJMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)C3=NNC(=O)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.